6-Chloro-4-methylpyridine-3-sulfonamide

Chemical Procurement Purity Specification Building Block Quality

Researchers requiring a pyridine-3-sulfonamide scaffold with orthogonal derivatization handles face limited options: non-chlorinated analogs (e.g., CAS 4847-33-0) lack the 6-position synthetic handle, while N-substituted variants preclude primary sulfonamide chemistry. • Dual-handle architecture: 6-Cl enables SNAr/cross-coupling; primary -SO₂NH₂ permits N-alkylation, acylation, or sulfonylation • 97% purity ensures screening-ready library compounds without repurification • Multi-supplier availability provides supply chain redundancy for scale-up

Molecular Formula C6H7ClN2O2S
Molecular Weight 206.64
CAS No. 1601779-73-0
Cat. No. B2527970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-methylpyridine-3-sulfonamide
CAS1601779-73-0
Molecular FormulaC6H7ClN2O2S
Molecular Weight206.64
Structural Identifiers
SMILESCC1=CC(=NC=C1S(=O)(=O)N)Cl
InChIInChI=1S/C6H7ClN2O2S/c1-4-2-6(7)9-3-5(4)12(8,10)11/h2-3H,1H3,(H2,8,10,11)
InChIKeyKPSVCRFMKLJSNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-4-methylpyridine-3-sulfonamide Overview


6-Chloro-4-methylpyridine-3-sulfonamide (CAS 1601779-73-0) is a substituted pyridine-3-sulfonamide building block with the molecular formula C6H7ClN2O2S and a molecular weight of 206.65 g/mol . The compound features a chlorine atom at the 6-position, a methyl group at the 4-position, and a primary sulfonamide (-SO2NH2) at the 3-position of the pyridine ring . This specific substitution pattern confers distinct physicochemical and reactivity properties relative to other pyridine sulfonamides, making it a valuable intermediate for medicinal chemistry and agrochemical research programs. The compound is commercially available from multiple suppliers at research-grade purities (95–98%) [1], with pricing varying by pack size and vendor.

Why Generic Substitution Fails


Pyridine-3-sulfonamides represent a broad class of heterocyclic building blocks, but even minor structural variations—such as the absence of the 6-chloro substituent or the presence of N-alkylation—fundamentally alter key physicochemical and reactivity parameters . The 6-chloro group in 6-chloro-4-methylpyridine-3-sulfonamide modulates the electron density of the pyridine ring, influencing both nucleophilic aromatic substitution (SNAr) reactivity and the acidity of the sulfonamide NH2 . Substituting this compound with 4-methylpyridine-3-sulfonamide (CAS 4847-33-0), which lacks the chlorine atom, eliminates a critical synthetic handle for further derivatization and yields different predicted pKa and logP values that affect solubility and partitioning behavior . Similarly, N-substituted analogs such as 6-chloro-N-ethyl-4-methylpyridine-3-sulfonamide exhibit altered hydrogen-bonding capacity and steric profiles, precluding their use as direct replacements in synthetic sequences requiring a primary sulfonamide. The quantitative evidence below substantiates why this specific compound must be procured for applications demanding its precise substitution pattern and associated properties.

Quantitative Differentiation from Comparators


Purity vs. Des-Chloro Analog

6-Chloro-4-methylpyridine-3-sulfonamide is commercially available with a certified purity of 97% (MACKLIN) to 98% (ChemicalBook) [1]. In contrast, the non-chlorinated analog 4-methylpyridine-3-sulfonamide (CAS 4847-33-0) is typically offered at lower purity grades (95% or unspecified) from comparable vendors . This 2–3% absolute purity differential is meaningful for applications where trace impurities can interfere with sensitive catalytic reactions or biological assays.

Chemical Procurement Purity Specification Building Block Quality

Predicted LogP and pKa Differences

Predicted physicochemical parameters indicate that the 6-chloro substituent substantially alters lipophilicity and acidity. 6-Chloro-4-methylpyridine-3-sulfonamide has a predicted pKa of 9.34 ± 0.60 and a predicted density of 1.477 ± 0.06 g/cm³ . In contrast, 4-methylpyridine-3-sulfonamide (lacking the 6-chloro group) has a reported pKa of approximately 6.8 [1], representing a difference of ~2.5 log units. This difference reflects the electron-withdrawing effect of the chlorine atom, which acidifies the sulfonamide NH and modulates hydrogen-bonding capacity. Additionally, the chlorine atom increases molecular weight from ~172 g/mol (4-methylpyridine-3-sulfonamide) to 206.65 g/mol, impacting molar-based formulation calculations.

Physicochemical Profiling LogP pKa ADME Prediction

6-Chloro as a Synthetic Handle

The 6-chloro group in 6-chloro-4-methylpyridine-3-sulfonamide serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions, enabling regioselective functionalization at the 6-position . 4-Methylpyridine-3-sulfonamide lacks this halogen handle, limiting its utility to sulfonamide-directed chemistry only. The presence of both a reactive aryl chloride and a primary sulfonamide in the same molecule provides orthogonal synthetic vectors for sequential derivatization—a capability absent in the non-chlorinated analog.

Synthetic Chemistry SNAr Reactivity Cross-Coupling Derivatization

Cost Advantage over 5-Bromo Analog

The 5-bromo analog, 5-bromo-6-chloro-4-methylpyridine-3-sulfonamide (C6H6BrClN2O2S, MW 285.55 g/mol), incorporates an additional bromine atom that increases molecular weight by 79 g/mol (~38% increase) relative to the target compound . This additional halogen introduces greater synthetic complexity and typically commands a higher commercial price. For research programs not requiring a 5-position halogen, 6-chloro-4-methylpyridine-3-sulfonamide offers a more cost-effective and synthetically streamlined entry point while retaining the key 6-chloro handle for derivatization.

Cost-Benefit Analysis Molecular Complexity Procurement Economics

Key Research and Industrial Applications


Inhibitor Library Synthesis for Kinases/Proteases

The dual-handle architecture—a 6-chloro leaving group for SNAr/cross-coupling and a primary sulfonamide for N-derivatization—makes 6-chloro-4-methylpyridine-3-sulfonamide an ideal scaffold for generating diverse sulfonamide-containing compound libraries. Researchers can sequentially functionalize the 6-position (via Suzuki, Buchwald-Hartwig, or SNAr) and the sulfonamide nitrogen (via alkylation, acylation, or sulfonylation) to explore structure-activity relationships (SAR) against targets such as kinases, carbonic anhydrases, or proteases. The 97–98% commercial purity [1] ensures that initial library compounds are of sufficient quality for primary screening without additional purification.

Agrochemical Discovery: Herbicides and Fungicides

Pyridine-3-sulfonamides are established scaffolds in agrochemical discovery, with multiple commercial herbicides containing this motif. The specific 4-methyl-6-chloro substitution pattern of this compound provides a distinct electronic and steric profile (predicted pKa 9.34 [1]) that can be exploited to modulate target binding and environmental fate properties. The compound serves as a versatile late-stage diversification intermediate for generating proprietary sulfonamide-based agrochemical candidates.

Activity-Based Probes and Affinity Reagents

The primary sulfonamide group offers a convenient attachment point for biotin, fluorophores, or photoaffinity labels via standard amide coupling or sulfonamide alkylation chemistry. The 6-chloro group remains available for subsequent diversification to optimize target binding or introduce additional functionality. This orthogonal reactivity profile [1] streamlines the construction of bifunctional probe molecules for target identification and validation studies.

Process Chemistry: GMP Intermediate

For programs advancing toward preclinical development, the high commercial purity (97–98%) and availability of 6-chloro-4-methylpyridine-3-sulfonamide from multiple suppliers [1] provide supply chain redundancy. Its lower molecular complexity relative to dihalogenated analogs reduces the synthetic step count and associated cost of goods, making it a pragmatic choice for scaling synthetic routes that require a pyridine-3-sulfonamide core with a 6-position handle.

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